5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione
Description
Properties
CAS No. |
310455-69-7 |
|---|---|
Molecular Formula |
C11H8N4O5 |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
6-hydroxy-5-[(2-nitrophenyl)iminomethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8N4O5/c16-9-6(10(17)14-11(18)13-9)5-12-7-3-1-2-4-8(7)15(19)20/h1-5H,(H3,13,14,16,17,18) |
InChI Key |
AUYRLHNAWQVCQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=O)NC2=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Enolate Formation : A base (e.g., piperidine) deprotonates the active methylene group of the diazinane trione, forming an enolate.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-nitrobenzaldehyde.
-
Elimination : Water is expelled, forming a β-keto aldehyde intermediate.
-
Cyclization : Intramolecular dehydration yields the final product.
Reaction Equation :
Optimized Conditions
| Parameter | Typical Value | Source |
|---|---|---|
| Base | Piperidine | |
| Solvent | Ethanol, THF | |
| Temperature | Reflux (80–100°C) | |
| Reaction Time | 2–6 hours | |
| Yield | 45–97% |
Alternative Synthetic Routes
Schiff Base Reduction
-
Schiff Base Formation : React the trione with 2-nitrobenzaldehyde to form an imine (C=N).
-
Reduction : Hydrogenate the imine to a methylene (CH₂) group using NaBH₄ or catalytic hydrogenation.
Advantages :
-
Enables introduction of the nitro group post-condensation.
-
Limitations : Requires additional steps for reduction.
Nucleophilic Aromatic Substitution
-
Electrophilic Activation : Introduce a leaving group (e.g., Cl) at the trione’s 5-position.
-
Substitution : Displace the leaving group with 2-nitroaniline’s amine.
Challenges :
-
Low regioselectivity due to the trione’s electron-withdrawing groups.
Characterization Data
Spectroscopic Analysis
Physical Properties
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations:
- Solubility: Lower XLogP3 values (e.g., VA33: -0.4) correlate with higher polarity, favoring aqueous solubility. The target compound’s nitro group may reduce solubility compared to hydroxyl or methoxy analogs.
- Steric Bulk: Bulky substituents like anthraquinone (VA33) or bis(3-methylphenyl) may hinder membrane permeability, whereas smaller groups (e.g., 1-methylpyrrolyl ) improve bioavailability.
Biological Activity
5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione, also known by its CAS number 200626-88-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione is C11H8N4O5 with a molecular weight of approximately 276.205 g/mol. The compound features a diazinane core structure with nitroaniline substituents, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C11H8N4O5 |
| Molecular Weight | 276.205 g/mol |
| LogP | 1.40460 |
| PSA | 140.10000 |
Biological Mechanisms
Research indicates that compounds similar to 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione may interact with various biological targets. For example, studies have shown that DNA intercalators can inhibit topoisomerases I and II, leading to cytotoxic effects in cancer cells . The presence of the nitro group in the structure suggests potential anti-cancer and anti-inflammatory activities due to its ability to generate reactive oxygen species (ROS) and induce apoptosis in tumor cells.
Antitumor Activity
One notable study investigated the antitumor properties of related compounds that act as DNA intercalators. These compounds were shown to bind to DNA and inhibit topoisomerase II activity, leading to increased DNA damage in cancer cell lines such as HL-60 . The findings suggest that the mechanism of action may involve the induction of double-strand breaks in DNA.
Inflammatory Response
Another aspect of research focused on the anti-inflammatory potential of similar diazinane derivatives. A study highlighted the importance of structural modifications in enhancing anti-inflammatory activity through bioisosteric replacements . Compounds demonstrating significant inhibition of pro-inflammatory cytokines were identified, indicating a promising avenue for developing new therapeutic agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the diazinane structure influence biological activity. For instance, variations in substituent groups have been correlated with enhanced potency against specific cancer types and inflammatory conditions.
Q & A
What are the key challenges in synthesizing 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of 1,3-diazinane derivatives often involves condensation reactions between substituted aldehydes/ketones and barbituric acid analogs. For nitro-substituted analogs like this compound, challenges include:
- Nitro group stability : The 2-nitroanilino group may undergo unintended reduction or side reactions under acidic/basic conditions.
- Steric hindrance : The methylidene bridge and nitro group may hinder proper alignment for cyclization.
- Catalyst selection : Lewis acids like FeCl₃·6H₂O (used in analogous triazinane syntheses) improve yields by stabilizing intermediates .
Methodological Answer : Use a stepwise approach: (1) Prepare the 2-nitroaniline precursor under mild conditions (pH 6–7, RT), (2) Condense with 1,3-diazinane-2,4,6-trione using FeCl₃ catalysis at 80°C in ethanol, and (3) Monitor reaction progress via TLC or HPLC to isolate intermediates .
How can crystallographic data resolve structural ambiguities in nitro-substituted diazinane derivatives?
Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and non-covalent interactions. For example:
- π-π stacking : In analogous compounds (e.g., 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-diazinane-trione), SCXRD revealed π-π interactions between aromatic rings and the diazinane core, stabilizing the crystal lattice .
- Bond angles : Deviations from ideal trigonal geometry (e.g., C=N bond angles ~120°) indicate conjugation effects from the nitro group .
Methodological Answer : Perform SCXRD at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Compare experimental bond lengths (e.g., C=O: ~1.22 Å) to standard values (Allen et al., 1987) to validate computational models .
What experimental design strategies mitigate contradictions in spectroscopic data for nitro-diazinane derivatives?
Advanced Research Focus
Contradictions often arise from tautomerism or solvent effects. For example:
- Tautomeric equilibria : The enol-keto tautomerism of the diazinane ring can alter NMR chemical shifts.
- Solvent polarity : Polar solvents (DMSO, MeOH) may stabilize zwitterionic forms, complicating FTIR interpretation.
Methodological Answer : Use a multi-technique approach: - NMR : Assign peaks using 2D experiments (COSY, HSQC) in deuterated DMSO or CDCl₃.
- FTIR : Compare carbonyl stretches (1650–1750 cm⁻¹) in solid-state (KBr pellet) vs. solution spectra.
- DFT calculations : Validate spectral assignments with B3LYP/6-31G(d) models .
How can computational methods predict the reactivity of 5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione in catalytic systems?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT, TD-DFT) can model:
- Electrophilicity : The nitro group enhances electrophilic character at the methylidene carbon, facilitating nucleophilic attacks (e.g., in Michael additions).
- Redox potential : Predict reduction pathways (e.g., nitro → amine) using HOMO-LUMO gaps .
Methodological Answer :
Optimize geometry at the M06-2X/def2-TZVP level.
Calculate Fukui indices to identify reactive sites.
Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax .
What are the implications of non-covalent interactions in the solid-state packing of this compound?
Advanced Research Focus
SCXRD data for analogous compounds show:
- Hydrogen bonding : N–H···O interactions between the diazinane ring and nitro groups (distance ~2.8 Å).
- Van der Waals forces : Influence melting points and solubility.
Methodological Answer : Use Mercury or CrystalExplorer to analyze Hirshfeld surfaces and quantify interaction contributions (e.g., %C···O contacts) .
How can factorial design optimize reaction parameters for scaling up synthesis?
Advanced Research Focus
A 2<sup>k</sup> factorial design can test variables:
- Factors : Temperature (70–90°C), catalyst loading (5–15 mol%), solvent (EtOH vs. MeCN).
- Responses : Yield, purity, reaction time.
Methodological Answer :
Use JMP or Minitab to design experiments.
Analyze ANOVA results to identify significant factors (p < 0.05).
Optimize using response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
